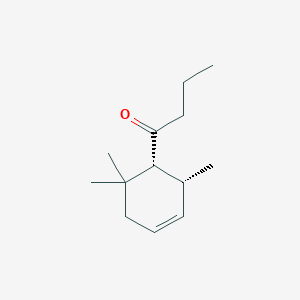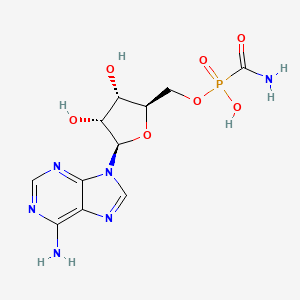
Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- is a compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . This compound is known for its unique structure, which includes a quinoline moiety linked to a butanoic acid chain. It has various applications in pharmaceutical and chemical research due to its interesting chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- involves several steps. One common method includes the reaction of 4-hydroxy-2-quinolones with butanoic acid derivatives under specific conditions . The reaction typically requires the presence of catalysts and specific solvents to ensure the desired product is obtained. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- can be compared with other similar compounds, such as:
Butanoic acid, 2-oxo-: This compound has a similar butanoic acid chain but lacks the quinoline moiety, leading to different chemical and biological properties.
Butanoic acid, 4-((1,2-dihydro-2-oxo-6-quinolinyl)oxy)-: This compound has a similar structure but with a different substitution pattern on the quinoline ring, resulting in different reactivity and applications.
The uniqueness of Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- lies in its specific quinoline substitution, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
62969-59-9 |
|---|---|
Molekularformel |
C13H13NO4 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
4-[(2-oxo-1H-quinolin-7-yl)oxy]butanoic acid |
InChI |
InChI=1S/C13H13NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3-6,8H,1-2,7H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
UQCUKMDADXRDSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















